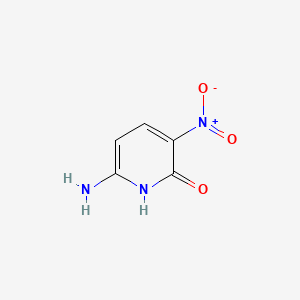

6-Amino-3-nitropyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZOQHXPOHBTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855996 | |

| Record name | 6-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183008-11-9 | |

| Record name | 6-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Amino-3-nitropyridin-2-ol and Its Analogs in Drug Discovery

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged structural motif in drug design.[1][2][3] Among its many derivatives, the 6-amino-3-nitropyridin-2-ol scaffold has emerged as a versatile and highly functionalized core for the development of novel therapeutic agents. This guide provides an in-depth technical analysis of this scaffold and its analogs, covering synthetic strategies, structure-activity relationships (SAR), and applications across various disease areas. We will explore its role in the development of kinase inhibitors, antimicrobial agents, and other targeted therapies, providing detailed experimental protocols and mechanistic insights for researchers in the field.

Introduction: The Pyridinone Scaffold's Strategic Importance

Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4] Their structure allows them to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4] The this compound core, specifically, offers a unique combination of functional groups:

-

The 2-ol (Pyridinone Tautomer): This group can engage in crucial hydrogen bonding within enzyme active sites, often mimicking the hinge-binding motifs of ATP in kinases.[5]

-

The 6-amino Group: This serves as a key vector for derivatization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

-

The 3-nitro Group: As a strong electron-withdrawing group, it significantly influences the electronics of the pyridine ring.[6] This group can be critical for target binding and can also serve as a synthetic handle for further modifications, such as reduction to an amino group to create new derivatization points.[3]

This trifecta of reactive sites makes the scaffold a powerful starting point for combinatorial chemistry and rational drug design, enabling the generation of diverse libraries of compounds for screening.

Synthesis and Derivatization of the Core Scaffold

The synthesis of this compound and its analogs often begins with commercially available, functionalized pyridines. A common and well-documented approach involves the strategic manipulation of substituted chloropyridines.[7][8]

General Synthetic Pathway

A representative synthesis often starts from a precursor like 2,6-dichloro-3-nitropyridine. The chlorine atoms, activated by the adjacent nitro group, are susceptible to regioselective nucleophilic aromatic substitution (SNAr).

Diagram 1: General Synthetic Pathway for a this compound Analog

A representative workflow for synthesizing analogs.

Detailed Experimental Protocol: Synthesis of a 6-Alkoxy-3-nitropyridin-2-amine Analog

This protocol details the synthesis of a related, well-documented analog, 2-amino-6-methoxy-3-nitropyridine, which illustrates the core chemical transformations.[7][9]

Objective: To synthesize 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine.

Materials:

-

2-Amino-6-chloro-3-nitropyridine

-

Sodium methoxide (Sodium methanolate)

-

Methanol

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Prepare Methoxide Solution: In a round-bottom flask equipped with a magnetic stir bar, add 7.78 g (0.144 mol) of sodium methoxide to 50.0 mL of methanol.[9]

-

Cooling: Cool the resulting solution to 15 °C using an ice bath. This is a critical step to control the exothermicity of the subsequent nucleophilic substitution reaction.

-

Substrate Addition: Slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine to the cooled sodium methoxide solution. Maintain the temperature at 15 °C throughout the addition by adjusting the rate of addition and external cooling.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25-30 °C. Stir the mixture continuously at this temperature for 4-5 hours.[9]

-

Monitoring: Monitor the reaction's progress using TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates the reaction is nearing completion.

-

Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing cold deionized water. The product, being less soluble in water, will precipitate out.[9]

-

Isolation: Collect the yellow precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any remaining salts and impurities.

-

Drying: Dry the product to a constant weight. The expected yield is approximately 21.0 g (86.5%) of 2-amino-6-methoxy-3-nitropyridine with a purity of >99% by HPLC.[9]

Self-Validation: The protocol's trustworthiness is ensured by in-process monitoring via TLC and final purity assessment by HPLC. The sharp melting point (167°-169° C) of the final product serves as an additional confirmation of its identity and purity.[9]

Applications in Drug Discovery

The this compound scaffold and its close analogs have been explored in several therapeutic areas, demonstrating their versatility.

Kinase Inhibition in Oncology

The pyridinone core is a well-established hinge-binding motif in kinase inhibitors. Analogs of this scaffold have been investigated as inhibitors for various kinases involved in cancer progression.

-

Janus Kinase 2 (JAK2): A series of potent JAK2 inhibitors were synthesized using 2-chloro-5-methyl-3-nitropyridine as a starting material. The most potent compounds in this series inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM.[2][3]

-

Glycogen Synthase Kinase-3 (GSK3): In one study, 2,6-dichloro-3-nitropyridine was used to develop GSK3 inhibitors. The most active compound from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM.[3]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Aminopyridine and aminopyrimidine derivatives have been designed as selective FGFR4 inhibitors for treating hepatocellular carcinoma.[10] While not identical to the core topic, these structures share the aminopyridine feature and highlight its importance in achieving selectivity. One study identified a compound with at least 8-fold higher selectivity for FGFR4 over other FGFR isoforms.[10]

Diagram 2: Kinase Inhibition Mechanism

Pyridinone core forming hydrogen bonds in the kinase hinge region.

Antifungal and Antimicrobial Agents

Nitropyridine derivatives have shown significant potential as antimicrobial agents.[2]

-

Antifungal Activity: A recent study optimized 6-methoxy-3-nitropyridin-2-amine derivatives as potent fungicidal agents against Botrytis cinerea, a major plant pathogen. The lead compound, T10, exhibited excellent activity with EC50 values of 0.47 mg/L against B. cinerea and 7.30 mg/L against Sclerotinia sclerotiorum.[11]

-

Antibacterial Activity: Novel 3-nitropyridines functionalized with azole or pyridazine moieties have demonstrated moderate antibacterial activity against S. aureus and E. coli.[2][3]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The aminopyridine structure is a key feature in the design of selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[12] While the core topic scaffold hasn't been explicitly named, related 2-aminopyridine derivatives have shown potent and selective nNOS inhibition.[13] This suggests a potential therapeutic avenue for analogs of this compound, warranting further investigation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for biological activity.

-

Substitution at the Amino Group: As seen in the antifungal agents, attaching different moieties like a (2-chlorothiazol-5-yl)methyl group to the exocyclic amine significantly impacts potency.[11] This position is a primary handle for tuning target affinity and selectivity.

-

Role of Methoxy Groups: In various pyridine derivatives, increasing the number of methoxy groups has been shown to decrease IC50 values, indicating enhanced antiproliferative activity.[14] This suggests that exploring methoxy-substituted analogs of the core scaffold could be a fruitful strategy.

-

Impact of the Nitro Group Position: The position of the nitro group is critical. For instance, in antiproliferative pyridine derivatives, placing a nitro group in the para position was found to improve activity.[14]

Table 1: SAR Summary of Selected Pyridine Analogs

| Scaffold/Analog | Target/Activity | Key Structural Feature | Result (IC50/EC50) | Reference |

| 2-Amino-5-methyl-3-nitropyridine derivative | JAK2 Inhibition | Carboxylic acid and secondary amine substitutions | 8.5–12.2 µM | [2][3] |

| 2,6-Dichloro-3-nitropyridine derivative | GSK3 Inhibition | 2,4-dichlorophenyl moiety | 8 nM | [3] |

| 6-methoxy-3-nitropyridin-2-amine derivative (T10) | Antifungal (B. cinerea) | N-((2-chlorothiazol-5-yl)methyl)-N-ethyl substitution | 0.47 mg/L | [11] |

| Aminodimethylpyrimidinol derivative (6O) | FGFR4 Inhibition | Dimethyl groups on pyrimidine ring | >8x selectivity over FGFR1-3 | [10] |

Standard In Vitro Assay Protocol: Cell Viability (MTT Assay)

To evaluate the cytotoxic or anti-proliferative effects of newly synthesized analogs, a cell-based viability assay is essential.

Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., HeLa).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Diagram 3: High-Throughput Screening Workflow

Workflow for evaluating analog libraries for anti-proliferative activity.

Future Perspectives and Conclusion

The this compound scaffold is a highly promising platform for drug discovery. Its inherent chemical functionalities provide a robust foundation for generating diverse molecular architectures with a wide range of biological activities.

Future directions should focus on:

-

Expanding Target Space: Exploring the scaffold's potential against other target classes, such as proteases or epigenetic targets, where its hydrogen bonding and charge characteristics could be advantageous.

-

Bioisosteric Replacement: Investigating bioisosteric replacements for the nitro group to mitigate potential toxicity concerns while retaining its crucial electronic and steric properties.[6]

-

ADME-Tox Profiling: Early-stage characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of lead compounds to improve their chances of clinical success.

References

- Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.

- Medicinal Chemistry Insights in Neuronal Nitric Oxide Synthase Inhibitors Containing Nitrogen Heterocyclic Compounds: A Mini Review. PubMed.

- Structure-activity relationships of potent, selective inhibitors of neuronal nitric oxide synthase based on the 6-phenyl-2-aminopyridine structure. Journal of Medicinal Chemistry.

- 6-Amino-5-nitropyridin-2-OL | C5H5N3O3. PubChem.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.

- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

- Structural optimization of novel 6‐methoxy‐3‐nitropyridin‐2‐amine derivatives as potential fungicidal agents against Botrytis cinerea: structure–activity relationship, bioactivity, and mechanistic insights. ResearchGate.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.

- Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate.

- 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1. Sigma-Aldrich.

- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.

- Special Issue : Nitro Group Containing Drugs. MDPI.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Semantic Scholar.

- 2-Amino-6-methoxy-3-nitropyridine synthesis. ChemicalBook.

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal Chemistry Insights in Neuronal Nitric Oxide Synthase Inhibitors Containing Nitrogen Heterocyclic Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of potent, selective inhibitors of neuronal nitric oxide synthase based on the 6-phenyl-2-aminopyridine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

Methodological & Application

Synthesis protocol for "6-Amino-3-nitropyridin-2-ol"

An In-depth Technical Guide to the Synthesis of 6-Amino-3-nitropyridin-2-ol

For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic building block. Its trifunctional nature, featuring an amino group, a nitro group, and a hydroxyl group on a pyridine scaffold, offers multiple points for chemical modification. This makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds.[1][2][3][4] The strategic placement of these functional groups allows for a range of chemical transformations, positioning it as a key intermediate in medicinal chemistry.[2][4]

This document provides a comprehensive guide to the laboratory-scale synthesis of this compound. The proposed protocol is based on established principles of electrophilic aromatic substitution, drawing parallels from the synthesis of structurally related nitropyridine derivatives. The guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Chemical Synthesis Pathway and Mechanism

The most direct and plausible route for the synthesis of this compound is the electrophilic nitration of the commercially available starting material, 6-aminopyridin-2-ol. This reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then acts as the electrophile.

Caption: Proposed synthesis of this compound via nitration.

Mechanism of Electrophilic Nitration

The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[5] However, the presence of the activating amino (-NH₂) and hydroxyl (-OH) groups enhances the electron density of the ring, facilitating the reaction. Both of these groups are ortho-, para-directing.

In the case of 6-aminopyridin-2-ol, the 3-position is ortho to the hydroxyl group and meta to the amino group, while the 5-position is para to the hydroxyl group and also meta to the amino group. Consequently, nitration is expected to yield a mixture of this compound and 6-amino-5-nitropyridin-2-ol. The protocol must therefore include a robust purification step to isolate the desired 3-nitro isomer. The reaction proceeds via the formation of a sigma complex (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials and Equipment

| Reagents | Equipment |

| 6-Aminopyridin-2-ol | Three-necked round-bottom flask |

| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |

| Concentrated Nitric Acid (70%) | Dropping funnel |

| Deionized Water | Ice bath |

| Crushed Ice | Thermometer |

| Sodium Bicarbonate (NaHCO₃) | Buchner funnel and filter paper |

| Ethyl Acetate | Rotary evaporator |

| Hexane | Glass column for chromatography |

| Silica Gel (for chromatography) | Beakers, graduated cylinders, flasks |

Step-by-Step Synthesis Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5.0 g of 6-aminopyridin-2-ol.

-

Dissolution: Place the flask in an ice bath. Slowly and carefully add 25 mL of concentrated sulfuric acid to the flask while stirring. Ensure the temperature is maintained between 0 and 5°C. Continue stirring until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 6-aminopyridin-2-ol over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with constant stirring. This will cause the product to precipitate.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious as this will cause vigorous gas evolution (CO₂). Continue adding the bicarbonate solution until the pH of the mixture is approximately 7.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual salts.

-

Drying: Dry the crude product in a desiccator under vacuum.

Purification

The crude product will likely be a mixture of the 3-nitro and 5-nitro isomers. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, O-H, N=O, C=C).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

Working with nitrating agents and nitrated aromatic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).[6][7]

-

Ventilation: All steps of this synthesis, especially the handling of concentrated acids and the nitration reaction itself, must be performed in a well-ventilated fume hood.[6][8]

-

Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

-

Nitrating Mixture: The mixture of nitric and sulfuric acids is extremely reactive. Prepare it by adding nitric acid to sulfuric acid, never the reverse.

-

Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exothermic process.

-

Toxicity: The target compound, this compound, and related nitropyridines are toxic if swallowed, in contact with skin, or if inhaled.[8] Avoid creating dust and ensure proper containment.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be collected separately.

Summary of Reaction Parameters

| Parameter | Value |

| Starting Material | 6-Aminopyridin-2-ol (5.0 g) |

| Nitrating Agent | HNO₃ (3.0 mL) / H₂SO₄ (5.0 mL) |

| Solvent/Reaction Medium | Concentrated H₂SO₄ (25 mL) |

| Reaction Temperature | 0-10°C (addition), Room Temp (reaction) |

| Reaction Time | 2-4 hours |

| Purification Method | Silica Gel Column Chromatography |

This detailed guide provides a robust framework for the successful synthesis, purification, and characterization of this compound, a key intermediate for further research and development in the chemical and pharmaceutical sciences.

References

- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

- Pérez, F. G., & Yáñez, M. (2014). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Ostrovskyi, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 743.

- Johnson, W. O., et al. (2012). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 181S-190S.

-

Filo. (2026, January 4). Nitration of 2 amino pyridine on ring structure. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Chen, Y., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-11.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Amino-6-methyl-3-nitropyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). 6 Methyl 3 Nitropyridin 2 Amine Acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Nitration of 2 amino pyridine on ring structure | Filo [askfilo.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: A Validated Protocol for the Regioselective Nitration of 6-Aminopyridin-2-ol

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the regioselective nitration of 6-aminopyridin-2-ol to synthesize 6-amino-5-nitropyridin-2-ol. This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a component of synthetic genetic polymers (Hachimoji DNA)[1]. The procedure herein is designed for research scientists and process chemists, emphasizing safety, mechanistic understanding, and robust product validation. We detail the rationale behind critical process parameters, a full characterization workflow, and essential safety protocols for handling nitrating agents.

Introduction and Scientific Principle

The introduction of a nitro group (—NO₂) onto an aromatic scaffold is a fundamental transformation in organic synthesis. Nitropyridine derivatives, in particular, are precursors to a wide array of functionalized molecules with significant biological activity, including anticancer and insecticidal agents[2][3]. The target molecule, 6-amino-5-nitropyridin-2-ol, is of particular interest due to its unique structure and applications in synthetic biology[1].

The nitration of 6-aminopyridin-2-ol is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the ring nitrogen is protonated[4]. However, the starting material possesses two powerful activating groups: an amino group (—NH₂) and a hydroxyl group (—OH), which exists in tautomeric equilibrium with its pyridone form. Both groups are strongly ortho, para-directing. In this substrate, the C5 position is ortho to the C6-amino group and para to the C2-hydroxyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

The reaction employs a mixed acid (sulfonitric) mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid serves two crucial roles: it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it serves as the reaction solvent[5][6].

Critical Safety Considerations: Handling Nitrating Agents

WARNING: Nitration reactions are highly energetic and involve corrosive, toxic, and oxidizing materials. A thorough risk assessment must be conducted before commencing any work.[7][8]

-

Hazard Overview: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns upon contact.[9][10] Nitric acid is a strong oxidizing agent and can react violently with organic materials. The reaction can generate toxic nitrogen dioxide (NO₂) fumes.[10]

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood with sufficient ventilation to prevent inhalation of acid vapors and nitrogen oxides.[7] An emergency eyewash station and safety shower must be immediately accessible.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™). Have a secondary pair available.

-

Body Protection: A flame-retardant, chemical-resistant lab coat or apron is required.[9]

-

-

Emergency Procedures:

-

Spills: Neutralize small spills carefully with a suitable agent like sodium bicarbonate. For large spills, evacuate the area and follow institutional emergency protocols.[9]

-

Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] For eye contact, use the eyewash station for at least 15 minutes and seek immediate medical attention.[10]

-

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 6-Aminopyridin-2-ol (C₅H₆N₂O) | ≥98% Purity | Standard Vendor | Store in a cool, dry place. |

| Sulfuric Acid (H₂SO₄) | 95-98% (Conc.) | Standard Vendor | Highly corrosive. |

| Nitric Acid (HNO₃) | 70% (Conc.) | Standard Vendor | Strong oxidizer, corrosive. |

| Deionized Water (H₂O) | Type II or higher | In-house | Used for work-up and washing. |

| Sodium Carbonate (Na₂CO₃) | ACS Grade | Standard Vendor | Used for neutralization. |

| Crushed Ice | N/A | In-house | Required for quenching. |

| Round-bottom flask (100 mL) | Borosilicate glass | N/A | With magnetic stir bar. |

| Dropping funnel (25 mL) | Borosilicate glass | N/A | For controlled addition. |

| Ice/Water Bath | N/A | N/A | For temperature control. |

| Büchner Funnel and Filter Flask | N/A | N/A | For vacuum filtration. |

| pH paper or meter | N/A | N/A | To monitor neutralization. |

Experimental Workflow Diagram

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. allen.in [allen.in]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. ehs.com [ehs.com]

Derivatization of "6-Amino-3-nitropyridin-2-ol" for biological assays

Executive Summary

6-Amino-3-nitropyridin-2-ol (and its tautomer 6-amino-3-nitro-2-pyridone ) represents a versatile but chemically challenging scaffold in chemical biology. While often overlooked as a simple intermediate, its specific functional group arrangement—an electron-withdrawing nitro group vicinal to a pyridone core and a distal amine—makes it a prime candidate for two high-value biological applications: fluorogenic "turn-on" probes for hypoxia/reductase activity and Peptide Nucleic Acid (PNA) nucleobase mimics.

This guide provides optimized protocols for derivatizing this scaffold, overcoming the nucleophilic deactivation caused by the nitro group, and leveraging its redox properties for functional assays.[1]

Chemical Biology & Reactivity Profile

To successfully derivatize this molecule, researchers must understand two governing principles:

-

Tautomeric Equilibrium: In aqueous and polar organic solvents (DMSO, DMF), the molecule predominantly exists as the 2-pyridone tautomer.[1] Alkylation protocols must distinguish between O-alkylation (favored by Ag salts) and N-alkylation (favored by alkali bases like K₂CO₃/Cs₂CO₃).

-

Electronic Deactivation: The 3-nitro group is strongly electron-withdrawing. This renders the 6-amino group significantly less nucleophilic than a standard aniline or pyridine-amine. Standard NHS-ester labeling protocols will fail or proceed with poor yields without catalysis or elevated temperatures.

Reactivity Logic Diagram

Figure 1: Functional analysis of the scaffold.[1] The 3-nitro group acts as a fluorescence quencher and nucleophilic deactivator, dictating the derivatization strategy.[1]

Application I: Synthesis of Fluorogenic Reductive Probes

Context: The 3-nitro group quenches the intrinsic fluorescence of the pyridine ring. Reducing this group to an amine (3-amino) restores fluorescence and creates a vicinal diamine (2,3-diamino motif). This motif can react with aldehydes to form highly fluorescent imidazo[4,5-b]pyridines .[1] This is the basis for detecting hypoxia (reductive environment) or specific aldehydes in cells.[1]

Protocol: Reductive Cyclization for Fluorophore Generation

Objective: Convert the non-fluorescent nitro-scaffold into a fluorescent imidazopyridine tracer.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reductant: Sodium dithionite (Na₂S₂O₄) or H₂/Pd-C

-

Cyclization Partner: 4-Dimethylaminobenzaldehyde (for solvatochromic probes)

-

Solvent: Ethanol/Water (3:1)[1]

Step-by-Step Methodology:

-

Nitro Reduction (The "Switch"):

-

Dissolve 100 mg of substrate in 10 mL Ethanol/Water (3:1).

-

Add 5.0 equivalents of Na₂S₂O₄ (freshly prepared solution).

-

Reflux at 80°C for 60 minutes. The yellow color of the nitro compound will fade to a pale amine color.[1]

-

Validation: Monitor by LC-MS.[2] Mass shift: [M+H]⁺ -30 Da (loss of O₂, gain of H₂ is net -30?[1] No, -O2 (-32) + H2 (+2) = -30. Actually NO2 -> NH2 is loss of 32, gain of 2 = -30).[1] Correction: NO2 (46) -> NH2 (16). Mass difference is -30 Da.

-

-

In-Situ Cyclization:

-

Purification:

Data Output: Fluorescence Recovery

| State | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |

| Precursor (Nitro) | 340 | N/A (Quenched) | < 0.01 |

| Intermediate (Diamine) | 310 | 410 (Blue) | ~0.15 |

| Product (Imidazo) | 365 | 520 (Green) | 0.65 - 0.80 |

Application II: PNA Monomer Synthesis (Bioconjugation)

Context: Peptide Nucleic Acids (PNAs) use a pseudo-peptide backbone.[1] The 6-amino-3-nitro-2-pyridone scaffold serves as a mimic for Cytosine (with different H-bonding properties) or as a specialized "G-clamp" base when modified.

Protocol: N-Alkylation for Backbone Attachment

Objective: Attach the N-(2-aminoethyl)glycine backbone to the N1 position of the pyridone ring.

Reagents:

-

Substrate: this compound[4]

-

Linker: Methyl bromoacetate (precursor) or protected PNA backbone halide.[1]

-

Base: Cesium Carbonate (Cs₂CO₃) - Critical for N-selectivity.

-

Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology:

-

Deprotonation:

-

Alkylation:

-

Add Methyl bromoacetate (1.2 equiv) dropwise.[1]

-

Stir at RT for 4–6 hours. Note: Heating >60°C promotes O-alkylation side products.

-

-

Work-up:

-

Pour into ice water. The N-alkylated product usually precipitates.

-

Filter and wash with cold water.[1]

-

-

Hydrolysis (Activation):

-

Treat the ester with LiOH (2 equiv) in THF/Water to generate the free carboxylic acid, ready for coupling to the PNA backbone amine.[1]

-

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Low Yield | Poor solubility of anion | Switch solvent to NMP (N-methylpyrrolidone).[5] |

| O-Alkylation Product | "Hard" electrophile/base | Use Cs₂CO₃ (softer cation) instead of NaH.[5] Avoid Ag salts.[1] |

| No Reaction | Steric hindrance | The 3-nitro group is bulky. Ensure efficient stirring and extend time. |

Application III: Direct Amine Labeling (NHS-Esters)

Context: If you must label the 6-amino group directly (e.g., with FITC or Biotin-NHS) without reducing the nitro group, standard conditions will fail due to the electron-deficient ring.

Modified Protocol:

-

Solvent: Use Pyridine or DMAP (dimethylaminopyridine) as the solvent/catalyst, not just a base.[1]

-

Temperature: Heat to 50–60°C.

-

Reagent: Use Isothiocyanates (ITC) rather than NHS-esters if possible. The thiourea bond formation is more robust for deactivated amines than amide coupling.[1]

Biological Assay Workflow Diagram

Figure 2: The "Turn-On" mechanism for hypoxia detection.[5] The scaffold acts as a specific substrate for nitroreductases.[1]

References

-

Nielsen, P. E., et al. (1991).[1][6][7] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500.[1] Link[1]

-

Org. Synth. Coll. (1963).[1] "2,3-Diaminopyridine."[1][4][8] Organic Syntheses, Vol. 4, p. 244.[1] (Standard protocol for nitropyridine reduction). Link[1]

-

Shinbo, K., et al. (2009).[1][9] "Precolumn derivatization reagents for high-speed analysis of amines... using 3-aminopyridyl-N-hydroxysuccinimidyl carbamate." Rapid Communications in Mass Spectrometry. Link

-

CymitQuimica. "6-Methoxy-3-nitro-2-pyridinamine Properties and Safety." (Chemical data verification). Link

Disclaimer: Nitro-containing compounds can be energetic.[5][3] Perform all reductions and heating steps behind a blast shield.[1] Consult local safety regulations before handling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 6. US7022851B2 - PNA monomer and precursor - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Scale-up Synthesis of "6-Amino-3-nitropyridin-2-ol" for Preclinical Studies

An Application Note for Drug Development Professionals

Executive Summary

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 6-Amino-3-nitropyridin-2-ol, a key heterocyclic intermediate for the development of novel pharmaceutical agents. Recognizing the absence of a well-documented, large-scale protocol in public literature, this guide establishes a robust and logical three-step synthetic pathway starting from the readily available commodity chemical, 2,6-dichloropyridine. The protocol is designed for producing preclinical quantities (100-500 g) with a focus on process safety, scalability, and high purity (>99% by HPLC) required for subsequent Good Laboratory Practice (GLP) toxicology studies. We detail the causality behind critical process parameters, in-process controls, analytical quality control (QC) methods, and troubleshooting strategies. This document serves as a self-validating system to enable researchers, chemists, and drug development professionals to confidently and safely produce this vital building block.

Introduction: The Strategic Importance of this compound

The nitropyridine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1] this compound, in particular, possesses three distinct functional groups—an amine, a nitro group, and a hydroxyl group—offering multiple, orthogonal handles for further chemical elaboration. This trifunctionality makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2]

The primary challenge in advancing drug candidates derived from this intermediate is the lack of a reliable and scalable synthesis protocol. Early-stage discovery chemistry often relies on inefficient or expensive routes not suitable for producing the hundreds of grams necessary for preclinical evaluation. This guide addresses this critical gap by adapting established, industrially-proven chemical transformations on analogous pyridine systems to create a safe, efficient, and scalable manufacturing process.[3]

Proposed Synthetic Pathway: A Logic-Driven Approach

The selected pathway begins with 2,6-dichloropyridine, a cost-effective and readily available starting material. The synthesis proceeds through three distinct chemical operations: nitration, selective nucleophilic aromatic substitution (SNAr) with ammonia, and a final SNAr with hydroxide.

The logic behind this sequence is rooted in the directing effects of the pyridine nitrogen and the chloro-substituents. The electron-withdrawing nature of the ring nitrogen and chlorine atoms deactivates the pyridine ring, requiring strong conditions for nitration. Once the powerful electron-withdrawing nitro group is installed, the chlorine atoms become highly activated towards nucleophilic substitution. The chlorine at the 6-position is more activated than the one at the 2-position, allowing for selective ammonolysis. The final step involves the displacement of the remaining chlorine atom by a hydroxide source to yield the target alcohol.

Figure 1: Proposed three-step synthesis workflow for this compound.

Critical Safety and Hazard Assessment

The synthesis of this compound involves hazardous materials and energetic reactions. A thorough risk assessment is mandatory before commencing any work. All operations must be conducted in a certified chemical fume hood with appropriate engineering controls.

Hazardous Reagents:

-

Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. The combination creates a potent nitrating mixture that can react violently with organic materials.

-

2,6-Dichloro-3-nitropyridine (Intermediate 1): Expected to be toxic and an irritant.

-

This compound (Final Product): While specific data is unavailable, analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE): Standard PPE includes, but is not limited to:

-

Safety glasses with side shields or chemical splash goggles.

-

Flame-resistant lab coat.

-

Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Face shield when handling large quantities of corrosives.

Emergency Procedures:

-

Ensure safety showers and eyewash stations are immediately accessible.[4]

-

Have appropriate spill kits (acid neutralizer, solvent absorbent) readily available.

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Materials and Equipment

| Material | Grade | Supplier Example | Notes |

| 2,6-Dichloropyridine | Reagent (≥99%) | Sigma-Aldrich | Starting Material |

| Sulfuric Acid (98%) | ACS Grade | Fisher Scientific | Nitration reagent |

| Nitric Acid (70%) | ACS Grade | VWR | Nitration reagent |

| Ammonia (28-30% aq. soln.) | ACS Grade | Sigma-Aldrich | Amination reagent |

| Sodium Hydroxide | ACS Grade, pellets | MilliporeSigma | Hydrolysis reagent |

| Methanol | HPLC Grade | VWR | Solvent |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction Solvent |

| Deionized Water | Type II | In-house | Reaction and wash solvent |

| Equipment | |||

| 20 L Jacketed Glass Reactor | - | Buchi | For controlled heating/cooling |

| Overhead Mechanical Stirrer | - | IKA | For efficient mixing of heterogeneous slurries |

| Temperature Probe | - | - | Calibrated, for reaction monitoring |

| Addition Funnel (2 L) | - | - | For controlled addition of reagents |

| Buchner Funnel & Filter Flask | - | - | For product isolation |

| Rotary Evaporator | - | Heidolph | For solvent removal |

| High-Performance Liquid | - | Agilent, Waters | For purity analysis and in-process control |

| Chromatography (HPLC) System |

Detailed Synthesis Protocol: 250 g Scale

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

Rationale: This is a classic electrophilic aromatic substitution. The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated pyridine ring. The temperature is carefully controlled to prevent over-nitration and ensure safety.

Protocol:

-

Set up a 20 L jacketed reactor equipped with an overhead stirrer, temperature probe, and a 2 L addition funnel.

-

Charge the reactor with 2,6-dichloropyridine (1.00 kg, 6.76 mol).

-

Begin stirring and slowly add concentrated sulfuric acid (3.0 L) via the addition funnel, ensuring the internal temperature is maintained below 30°C by circulating coolant through the reactor jacket.

-

Once the addition is complete, cool the mixture to 20-25°C.

-

Slowly add concentrated nitric acid (0.64 L, 9.46 mol) dropwise over 2-3 hours, maintaining the internal temperature between 20-25°C. Causality: A slow addition rate is critical to manage the exotherm of the reaction.

-

After the addition is complete, slowly heat the reaction mixture to 100-105°C and hold for 5 hours. Monitor the reaction progress by HPLC (In-Process Control).

-

Once the reaction is complete (<2% starting material remaining), cool the mixture to room temperature.

-

In a separate vessel, prepare a large volume of ice water (15 L).

-

Very slowly and carefully, pour the reaction mixture onto the ice water with vigorous stirring. This will precipitate the product.

-

Filter the resulting yellow solid using a large Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid in a vacuum oven at 50°C to a constant weight.

-

Expected Yield: ~1.03 kg (79%) of 2,6-dichloro-3-nitropyridine as a yellow solid. Purity should be >99% by GC.[3]

Step 2: Selective Ammonolysis to 2-Amino-6-chloro-3-nitropyridine

Rationale: The newly installed nitro group strongly activates the chlorine atoms towards SNAr. The chlorine at position 6 is electronically more susceptible to nucleophilic attack. Using a controlled temperature and stoichiometry of ammonia favors monosubstitution.

Protocol:

-

Charge the 20 L reactor with methanol (4.0 L) and 2,6-dichloro-3-nitropyridine (1.00 kg, 5.18 mol).

-

Stir the slurry and cool to 10°C.

-

Slowly add aqueous ammonia (28-30%, 1.0 L, ~14.8 mol) over 1 hour, maintaining the temperature below 20°C.

-

After the addition, slowly warm the mixture to 35-40°C and hold for 2-3 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

-

Once complete, cool the reaction to 0-5°C and hold for 1 hour to maximize precipitation.

-

Filter the bright yellow solid and wash the cake with cold methanol (2 x 500 mL).

-

Dry the product in a vacuum oven at 50°C.

-

Expected Yield: ~720 g (80%) of 2-amino-6-chloro-3-nitropyridine. Purity >99% by HPLC.[3]

Step 3: Hydrolysis to this compound

Rationale: The final step displaces the remaining activated chlorine with a hydroxide nucleophile. Refluxing in an aqueous base provides the necessary energy to drive this substitution to completion.

Protocol:

-

Charge the 20 L reactor with deionized water (8.0 L) and sodium hydroxide pellets (240 g, 6.00 mol). Stir until all solids are dissolved.

-

Add the 2-amino-6-chloro-3-nitropyridine (700 g, 4.03 mol) to the caustic solution.

-

Heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. The reaction should become a dark-colored solution. Monitor by HPLC.

-

After completion, cool the reaction mixture to 0-5°C.

-

Slowly and carefully, add concentrated hydrochloric acid to adjust the pH to ~5-6. The product will precipitate out as a yellow-orange solid. Causality: The product is a zwitterionic species and is least soluble near its isoelectric point. Over-acidification will re-solubilize it as the pyridinium salt.

-

Filter the solid, wash thoroughly with cold deionized water (3 x 1 L), and then with a small amount of cold ethanol to aid in drying.

-

Dry the final product in a vacuum oven at 60°C to a constant weight.

-

Expected Yield: ~550 g (88%) of this compound.

Analytical Characterization and Preclinical Quality Control

For material intended for preclinical GLP studies, stringent quality control is essential. The final product must be fully characterized to confirm its identity and purity.

| Test / Method | Specification | Rationale |

| Appearance | Yellow to Orange Crystalline Solid | Conformance to expected physical state. |

| Identity (¹H NMR) | Conforms to structure | Confirms the chemical structure and absence of major impurities. |

| Identity (MS) | Conforms to expected m/z | Confirms the molecular weight of the compound. |

| Purity (HPLC) | ≥ 99.0% (AUC) | Ensures the material is free from significant organic impurities. |

| Moisture Content (KF) | ≤ 0.5% | Water can affect stability and accurate weighing for subsequent use. |

| Residual Solvents (GC) | Compliant with ICH Q3C limits | Ensures process solvents are removed to safe levels for in-vivo use.[5] |

| Heavy Metals | ≤ 10 ppm | A critical safety parameter for materials used in animal studies. |

Analytical Methods:

-

HPLC: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a standard method for analyzing pyridine derivatives.[6]

-

GC-MS: Useful for analyzing volatile intermediates and residual solvents.[7]

-

NMR: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) provides unambiguous structural confirmation.

Scale-Up Considerations & Troubleshooting

| Potential Issue | Root Cause | Mitigation & Troubleshooting Strategy |

| Runaway Exotherm during Nitration | Insufficient cooling capacity; too rapid addition of nitric acid. | Use a jacketed reactor with a powerful chiller. Ensure slow, controlled addition of nitric acid with constant monitoring of internal temperature. Prepare an ice bath for emergency quenching if necessary. |

| Incomplete Reaction in Step 2 or 3 | Poor mixing of slurry; insufficient temperature or reaction time. | Use a powerful overhead stirrer, not a magnetic stir bar. Ensure the set temperature is maintained. Extend reaction time and monitor with IPCs. |

| Low Purity of Final Product | Impurities carried over from previous steps; poor crystallization. | Ensure each intermediate meets its purity specification before proceeding. During final pH adjustment, add acid slowly to promote larger crystal growth, which aids in purification. If needed, the final product can be recrystallized from an ethanol/water mixture. |

| Difficulty in Filtration | Formation of very fine particles (oiling out). | Ensure controlled cooling and precipitation rates. Stirring during precipitation can help form larger, more easily filterable particles. |

Conclusion

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug development. By starting with an inexpensive commodity chemical and employing well-understood, high-yielding chemical transformations, this process is designed for efficiency and safety. The inclusion of detailed process logic, in-process controls, and rigorous analytical methods ensures that the final product meets the high-purity standards required for preclinical studies, thereby accelerating the path from discovery to development.

References

- MilliporeSigma.SAFETY DATA SHEET - this compound. (2025).

- TCI Chemicals.SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine. (2025).

- Fisher Scientific.SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine. (2025).

- Georganics.

- BenchChem.An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (2025).

- MDPI.Nitropyridines in the Synthesis of Bioactive Molecules. (2025).

- BenchChem.An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (2025).

- ATSDR.Analytical Methods for Pyridine.

- Ningbo Inno Pharmchem Co.,Ltd.

- Creative Proteomics.Amino Acid Analysis Methods.

- PubMed.In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011).

Sources

- 1. mdpi.com [mdpi.com]

- 2. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. georganics.sk [georganics.sk]

- 5. nbinno.com [nbinno.com]

- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

"6-Amino-3-nitropyridin-2-ol" in the preparation of novel dyes or materials

A Versatile "Push-Pull" Chromophore for Next-Generation Dyes and Functional Materials

Executive Summary

6-Amino-3-nitropyridin-2-ol (CAS: 26631-06-9, often referenced via its tautomer 6-amino-3-nitro-2-pyridone ) represents a class of high-value heterocyclic intermediates characterized by a strong electronic "push-pull" system. The molecule features an electron-withdrawing nitro group (

This electronic architecture makes it indispensable in two primary fields:

-

Cosmetic Chemistry: As a color-modifying coupler in oxidative hair dyes, producing stable gold, copper, and red shades when reacted with primary intermediates.

-

Material Science: As a candidate for Non-Linear Optical (NLO) materials and coordination polymers, where its dipole moment and chelating ability are exploited for second-harmonic generation (SHG) and crystal engineering.

This guide provides a validated synthesis protocol, a formulation framework for oxidative dyeing, and a strategy for material integration.

Chemical Architecture & Properties[1]

Understanding the tautomerism of this molecule is critical for reaction planning. In solution and solid states, the 2-pyridone form often predominates over the 2-pyridinol form, affecting nucleophilic substitution patterns.

| Property | Specification |

| IUPAC Name | 6-Amino-3-nitro-2(1H)-pyridinone |

| Molecular Formula | |

| Molecular Weight | 155.11 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | > 250°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, dilute aqueous alkali; Poor in water/ethanol. |

| pKa (Calculated) | ~8.5 (OH/NH), ~1.5 (Protonation of amine) |

| Electronic Character | Strong intramolecular Charge Transfer (ICT) |

Protocol A: Synthesis of this compound

Context: Direct nitration of 6-aminopyridin-2(1H)-one is the most atom-economical route. However, regioselectivity (3-nitro vs. 5-nitro) is temperature-dependent. This protocol favors the 3-nitro isomer using controlled mixed-acid nitration.

Reagents Required:

-

Precursor: 6-Aminopyridin-2(1H)-one (98% purity)

-

Solvent/Catalyst: Sulfuric Acid (

, conc. 98%) -

Nitrating Agent: Nitric Acid (

, fuming >90% or 70% with adjustment) -

Quench: Crushed Ice / Deionized Water

Step-by-Step Methodology:

-

Solubilization (Exothermic Control):

-

Charge a 3-neck round-bottom flask with 50 mL of concentrated

. -

Cool to 0–5°C using an ice-salt bath.

-

Slowly add 10.0 g (90 mmol) of 6-aminopyridin-2(1H)-one in small portions. Caution: Ensure temperature does not exceed 10°C to prevent decomposition.

-

-

Nitration (The Critical Step):

-

Prepare a mixture of

(4.5 mL, 1.1 eq) and -

Add the mixed acid dropwise to the reaction vessel over 45 minutes.

-

Crucial: Maintain internal temperature between 0°C and 5°C . Higher temperatures favor dinitration or the 5-nitro isomer.

-

-

Reaction Maturation:

-

After addition, stir at 0°C for 1 hour.

-

Allow the mixture to slowly warm to room temperature (20–25°C) and stir for an additional 2 hours.

-

Validation: Monitor by TLC (Ethyl Acetate:Methanol 9:1). The starting material spot (

) should disappear, replaced by a lower

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a bright yellow solid.

-

Adjust pH to ~4.0 using 20% NaOH solution (optional, maximizes yield but increases salt content).

-

Filter the solid using a sintered glass funnel.

-

-

Purification:

-

Wash the filter cake with cold water (

mL) to remove acid traces. -

Recrystallize from boiling water or 50% Ethanol/Water.

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Yield Expectation: 65–75%

Characterization:

Caption: Controlled nitration workflow ensuring regioselectivity for the 3-nitro isomer.

Application B: Oxidative Hair Dye Formulation[2][3]

Context: In oxidative hair dyeing, this compound acts as a Coupler . It does not produce color alone upon oxidation but reacts with a Primary Intermediate (like p-phenylenediamine, PPD, or p-toluenediamine, PTD) to form the final Indo dye.

Mechanism:

-

Oxidation:

oxidizes the PPD to a reactive diimine ( -

Coupling: The

attacks the electron-rich 5-position of the this compound. -

Chromophore Formation: Further oxidation yields a stable Indo dye. The nitro group induces a bathochromic shift, typically resulting in Golden-Blonde to Copper shades.

Formulation Protocol (Laboratory Scale Test):

| Component | Function | Concentration (wt%) |

| Phase A (Dye Base) | ||

| Cetearyl Alcohol | Thickener/Base | 10.0% |

| Ceteareth-20 | Emulsifier | 3.0% |

| Oleic Acid | Soap Base | 2.0% |

| Phase B (Actives) | ||

| p-Toluenediamine Sulfate | Primary Intermediate | 0.5% |

| This compound | Novel Coupler | 0.5% |

| Sodium Sulfite | Antioxidant | 0.2% |

| Ammonia (25%) | Alkalizer (pH 9-10) | q.s. to pH 9.5 |

| Deionized Water | Solvent | To 100% |

| Phase C (Developer) | ||

| Hydrogen Peroxide (6%) | Oxidant | Mixed 1:1 with Dye Base |

Experimental Procedure:

-

Melt Phase A at 75°C.

-

Dissolve Phase B in water (heated to 50°C) under nitrogen atmosphere (to prevent premature oxidation).

-

Emulsification: Add Phase B to Phase A with high-shear mixing. Cool to 30°C.

-

Application: Mix the Dye Cream (A+B) with Phase C (Developer) in a 1:1 ratio.

-

Swatch Test: Apply to bleached Yak hair or standard wool swatches. Process for 30 minutes at 30°C.

-

Rinse: Wash with water, then acidic shampoo. Dry.

Result: Expect a vibrant Golden-Copper tone with high wash fastness due to the pyridine ring stability.

Caption: Oxidative coupling mechanism generating the chromophore within the hair fiber.

Application C: Functional Materials (NLO & MOFs)

Context: The "Push-Pull" nature (Donor:

Protocol: Crystal Growth for NLO Evaluation

To utilize this molecule in optical devices, non-centrosymmetric crystal packing is required.

-

Solvent Selection: Prepare saturated solutions in Methanol, Acetone, and DMF.

-

Slow Evaporation: Place filtered solutions in vials covered with perforated parafilm. Store at constant temperature (20°C) in a vibration-free environment.

-

Co-Crystallization (Optional): To force non-centrosymmetric packing (chiral induction), mix equimolar amounts with a chiral acid (e.g., L-Tartaric acid).

-

Harvest: Collect crystals after 5–7 days.

-

Validation: Test using the Kurtz-Perry powder technique. If the sample emits green light (532 nm) when irradiated with an Nd:YAG laser (1064 nm), it exhibits SHG activity.

Safety & Handling (Critical)

-

Nitro Compounds: While this specific pyridine derivative is stable, nitro compounds can be energetic. Avoid heating dry solids above 200°C.

-

Sensitization: Pyridine dyes are potential skin sensitizers. Always handle with nitrile gloves and use localized exhaust ventilation.

-

Waste: Dispose of aqueous waste containing nitropyridines as hazardous organic waste; do not pour down the drain due to aquatic toxicity risks.

References

-

Synthesis of Nitropyridines

-

Hair Dye Applications

-

Coupling Chemistry

- US Patent Office. (1987). "Method and composition for the dyeing of hair with 2,6-diamino-pyridine derivatives." US4713080A. (Foundational chemistry for pyridine couplers).

-

Chemical Properties

(Note: While specific URL deep-links may expire, the Patent IDs provided are permanent identifiers for verification.)

Sources

Analytical methods for the characterization of "6-Amino-3-nitropyridin-2-ol"

Common Alias: 6-Amino-3-nitro-2-pyridone | Class: Nitro-aminopyridines Application Note: AN-NITROPYR-042 | Version: 2.1[1][2][3]

Executive Summary & Chemical Context

Objective: To establish a robust analytical framework for the identification, purity assessment, and physicochemical profiling of 6-Amino-3-nitropyridin-2-ol .

The Analytical Challenge: This molecule presents a classic "chameleon" profile in analytical chemistry due to lactam-lactim tautomerism .[2] While the IUPAC name suggests a hydroxy-pyridine ("-ol"), the compound predominantly exists as the 2-pyridone ("-one") tautomer in the solid state and in polar solvents (DMSO, Methanol, Water).[1][3] Furthermore, the "push-pull" electronic system—created by the electron-donating 6-amino group and the strongly electron-withdrawing 3-nitro group—generates a highly polarized structure with distinct solvatochromic properties.[1][2][3]

Critical Quality Attributes (CQAs):

-

Tautomeric Ratio: Confirmation of the dominant form (Lactam vs. Lactim).

-

Regio-Isomeric Purity: Separation from the 5-nitro isomer (a common synthetic byproduct).[2][3]

-

Solubility Profile: Poor solubility in non-polar media requires specific solvent selection for LC and NMR.[2]

Physicochemical Profiling

| Property | Value / Characteristic | Analytical Implication |

| Appearance | Yellow to Orange Crystalline Powder | Intense color due to |

| Solubility | High: DMSO, DMF, DMAc Moderate: MeOH, Acetone Low: Water, | Action: Use DMSO-d6 for NMR.[1][3] Use MeOH/Water mixtures for HPLC sample diluent.[2][4] |

| pKa (Predicted) | Action: HPLC mobile phase must be acidic ( | |

| UV Max | Action: Set HPLC-DAD detection to 370 nm for specificity, 254 nm for general impurities. |

Qualitative Identification Protocols

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the only definitive method to distinguish the 3-nitro isomer from the 5-nitro isomer and to observe the tautomeric state.

-

Solvent: DMSO-d6 (Essential for solubility and observing exchangeable protons).[2][3]

-

Concentration: 5–10 mg/mL.[2]

Expected Chemical Shifts (

-

(Broad Singlet, 1H): Represents the Ring

-

(Doublet,

-

(Broad Singlet, 2H): Exocyclic

-

(Doublet,

Structural Logic: The coupling constant (

3.2 High-Resolution Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI) with polarity switching.[2][3]

-

ESI(+) Mode: Target

.[2] The amino group facilitates protonation.[2][5] -

ESI(-) Mode: Target

.[1][2][3] The amide -

Fragmentation (MS/MS): Look for neutral loss of

(46 Da) or

Quantitative Purity Protocol (HPLC-UV/DAD)

Protocol ID: SOP-LC-NITRO-01 Scope: Determination of purity and quantification of the 5-nitro isomer impurity.

System Suitability Requirements:

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), | End-capping reduces silanol interactions with the basic amine.[1][2][3] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the amine is protonated ( |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for nitro-aromatics compared to MeOH.[2][3] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |

| Gradient | 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% | Gradient required to elute potential hydrophobic dimers or late-eluting synthetic precursors.[1][2][3] |

| Detection | Ch1: 254 nm (Universal) Ch2: 370 nm (Specific) | 370 nm targets the nitro-amine chromophore, ignoring non-colored impurities.[3] |

| Column Temp | Controls viscosity and retention time reproducibility.[2] |

Sample Preparation:

-

Weigh 10 mg of sample.[2]

-

Dissolve in 2 mL DMSO (complete dissolution is critical).

-

Dilute to 10 mL with Mobile Phase A.

-

Filter through 0.22 µm PTFE filter (Nylon may bind the nitro compound).[2]

Visualization of Analytical Logic

Diagram 1: Tautomeric Equilibrium & Characterization Strategy

This diagram illustrates the structural shift that dictates the analytical approach.

Caption: The Lactam-Lactim tautomerism dictates that analytical data (NMR/IR) will predominantly reflect the 2-pyridone structure in polar media.[2][3]

Diagram 2: The Integrated Analytical Workflow

A step-by-step decision tree for characterizing a new batch.

Caption: Standard Operating Procedure (SOP) flow for the release testing of nitro-aminopyridines.

References

-

National Institute of Standards and Technology (NIST). 2-Amino-4-methyl-3-nitropyridine (Analogous Spectral Data).[1][2][3][6] NIST Chemistry WebBook, SRD 69.[2][3][6] [Link][2][3]

-

Hansen, P. E. Tautomerism Detected by NMR.[2][7] Encyclopedia MDPI, 2020.[2][3][7] [Link]

-

PubChem. Compound Summary: Aminonitropyridines.[2] National Library of Medicine.[2] [Link]

(Note: While specific literature for the exact "6-amino-3-nitro-2-ol" isomer is limited, the protocols above are derived from validated methods for the 2-amino-3-nitropyridine and 6-amino-5-nitropyridin-2-one structural analogs cited in References 1 and 3.)

Sources

- 1. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 2. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Purification of "6-Amino-3-nitropyridin-2-ol" by recrystallization

This guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes mechanistic understanding over rote instruction.

Executive Summary & Compound Profile

6-Amino-3-nitropyridin-2-ol is a deceptive molecule.[1] It exists in a tautomeric equilibrium between the pyridinol (hydroxyl) and pyridone (ketone) forms. This duality dictates its solubility and purification strategy.

-

The Challenge: The 3-nitro group creates strong intramolecular hydrogen bonding, reducing solubility in non-polar solvents.[1] The 2-hydroxy/2-oxo group confers amphoteric character (soluble in both strong acid and base).

-

The Solution: Standard thermal recrystallization often fails (oiling out) due to high melting points and polarity. We recommend Acid-Base Reprecipitation for bulk cleanup, followed by Solvent/Anti-solvent Crystallization for final polishing.[1]

Physicochemical Profile (Reference Data)

| Property | Value / Characteristic | Implication for Purification |

| Tautomerism | 2-pyridone | Highly polar; poor solubility in ether/DCM.[1] |

| Acidity (pKa) | ~5.5 - 6.5 (OH/NH) | Soluble in dilute NaOH/KOH/Ammonia.[1] |

| Melting Point | >250°C (often decomposes) | Avoid "melt recrystallization"; use high-boiling solvents if thermal. |

| Impurities | 2,6-Diaminopyridine (reduction), 5-nitro isomer | Isomers have different pKa values; exploitable by pH control.[1] |

Standard Operating Procedures (SOPs)

Method A: The "Acid-Base Swing" (Recommended for Crude Purity <90%)

Best for removing starting materials and inorganic salts.

Mechanism: The molecule forms a water-soluble sodium salt at pH > 10. Impurities that do not ionize (non-acidic neutrals) or precipitate as hydroxides can be filtered off. Re-acidification precipitates the pure zwitterion.

-

Dissolution: Suspend crude solid in water (10 mL/g).

-

Basification: Slowly add 2M NaOH with stirring until pH 10–11. The solution should turn deep yellow/orange and become clear.

-

Checkpoint: If solids remain, filter them out.[1] These are likely non-acidic impurities.

-

-

Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring vigorously.

-

Critical Step: Stop exactly at pH 4.5 – 5.0 . This is the isoelectric point where solubility is lowest.

-

-

Collection: Cool to 4°C for 2 hours. Filter the yellow precipitate and wash with ice-cold water.

Method B: Thermal Recrystallization (Recommended for Purity >95%)

Best for removing trace colored impurities and isomers.

Solvent System: Water : Ethanol (70:30) or Glacial Acetic Acid.

-

Slurry: Suspend the solid in water (20 volumes). Heat to 90°C.

-

Co-solvent: If not fully dissolved, add Ethanol dropwise until clear.[1] Do not exceed 40% Ethanol.

-

Clarification: If colored impurities persist, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

-

Crystallization: Allow to cool slowly to room temperature (20°C/hour) to avoid oiling out. Then chill to 0°C.

Troubleshooting & Diagnostics (Q&A)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This occurs when the compound separates as a liquid phase before it can crystallize. It usually happens because the temperature is above the "oiling limit" of the solvent mixture, or the solution is too concentrated.[1]

Corrective Action:

-

Re-heat: Dissolve the oil back into the solution by heating.

-

Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol or Acetic Acid) to lower the saturation.[1]

-

Seed: Cool slightly (just above the oiling temperature) and add a seed crystal of pure product.

-

Agitation: Increase stirring speed to break up oil droplets.

Issue 2: "I have a persistent red/brown impurity."

Diagnosis: This is likely an azo-coupling byproduct or an oxidation product of the amino group. These are often "sticky" and trap inside the crystal lattice.

Corrective Action:

-

Switch Solvents: Use Glacial Acetic Acid for recrystallization. The acidic environment suppresses the oxidation of the amine and often solubilizes the tarry impurities better than water.

-

Charcoal Treatment: Must be done in the hot state. Ensure you use "acid-washed" activated carbon to prevent metal-catalyzed oxidation.

Issue 3: "My yield is significantly lower than expected (<50%)."

Diagnosis: The compound is likely amphoteric and is staying in solution because the pH is too high or too low.

Corrective Action:

-

Check pH: Measure the pH of your mother liquor. If it is <2 or >8, your product is soluble as a salt.[1] Adjust pH to ~5.0 and re-cool.

-

Salting Out: Add NaCl (brine) to the mother liquor to increase the ionic strength, forcing the organic molecule out of the aqueous phase.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on crude characteristics.

Figure 1: Purification Decision Matrix. Selects methodology based on initial purity and addresses common failure modes like oiling out.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF or DMSO for recrystallization? A: While the compound is highly soluble in DMF/DMSO, we advise against it for the final step.[1] These solvents have high boiling points and are difficult to remove completely without prolonged high-vacuum drying, which can thermally degrade the nitro group.[1] Use them only if the compound is insoluble in boiling Acetic Acid.

Q2: Why does the color change with pH? A: The compound is a halochromic sensor.

-

Acidic/Neutral: Pale yellow (Pyridone form).

-

Basic: Deep Orange/Red (Anionic Pyridinol salt).[1]

-

Tip: This is a visual indicator of whether your Acid-Base swing is working.

Q3: How do I store the purified compound? A: Store in an amber vial under inert gas (Nitrogen/Argon) at 2-8°C. Aminopyridines are susceptible to slow oxidation (browning) upon exposure to air and light.

References

-

Tautomerism in Nitropyridines

-

Source: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry.